Carboprost Tromethamine originates from the modification of prostaglandin F2-alpha, which is naturally produced in the body. Its classification includes:
The synthesis of Prostinfenem involves several key steps:
Technical parameters during synthesis include controlling temperature, pH, and reaction time to ensure optimal yield and purity. The process typically employs chromatographic techniques for purification.
Prostinfenem has a complex molecular structure characterized by its functional groups and stereochemistry:
The three-dimensional conformation plays a critical role in its interaction with specific receptors in the body.
Prostinfenem participates in various chemical reactions relevant to its pharmacological activity:
The mechanism of action for Prostinfenem primarily involves its agonistic effects on specific prostaglandin receptors:
Studies have demonstrated that Prostinfenem effectively reduces blood loss during delivery by ensuring adequate contraction of the uterus post-delivery.
Prostinfenem exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as an injectable drug used in clinical settings.
Prostinfenem has several significant applications in medical practice:
Prostaglandins, lipid-derived autacoids first isolated from seminal fluid in 1935, exhibit potent physiological effects but suffer from rapid metabolic inactivation. The discovery of their role in uterine contraction, luteolysis, and hemostasis spurred efforts to develop stabilized analogues. Early analogues like dinoprost (prostaglandin F2α) provided proof of concept for obstetric applications but were limited by short half-lives and systemic side effects. The 1970s saw strategic molecular modifications to enhance stability, including esterification of carboxylic acid groups and introduction of halogen atoms or methyl groups to hinder enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase (15-OH-PGDH). Prostinfenem (15-methyl-prostaglandin F2α tromethamine) emerged as a pivotal advancement, leveraging methyl substitution at carbon 15 to resist enzymatic inactivation while retaining high receptor affinity [4] [9].
Table 1: Key Prostaglandin F2α Analogues and Modifications
Compound | Modification | Primary Clinical Use | Metabolic Stability |
---|---|---|---|
Dinoprost (PGF2α) | None (natural prostaglandin) | Abortion, labor induction | Low (minutes) |
Carboprost | 15-methyl, 16,16-dimethyl | Postpartum hemorrhage | Moderate (hours) |
Prostinfenem | 15-methyl | Veterinary estrus induction | High (hours) |
Cloprostenol | Chloro, 15-methyl | Livestock luteolysis | High (hours) |
The design of Prostinfenem centered on obstructing the rate-limiting step of prostaglandin catabolism. 15-OH-PGDH catalyzes the oxidation of the C15-hydroxyl group in prostaglandin F2α, rendering it biologically inert. Introduction of a methyl group at C15 creates steric hindrance, preventing dehydrogenase binding. Structural analysis confirmed that the 15(S)-methyl configuration optimally preserves spatial alignment with the prostaglandin F2α receptor’s binding pocket while impeding enzymatic access. In vitro studies demonstrated a 4-fold reduction in metabolism compared to dinoprost, extending the elimination half-life from minutes to several hours. The tromethamine salt formulation further enhanced aqueous solubility (>75 mg/mL), facilitating intramuscular administration and predictable absorption kinetics [1] [9].
Bioisosterism refers to compounds with similar biological activity despite distinct atomic compositions. Prostinfenem acts as a functional bioisostere of endogenous prostaglandin F2α, sharing core structural elements:
Key divergence lies in the 15-methyl group, which does not alter receptor binding kinetics (Kd ≈ 12 nM for both compounds) but profoundly impacts pharmacokinetics. In vivo studies in heifers revealed that intramuscular Prostinfenem (0.25–10 mg) induced luteolysis within 16 hours, whereas endogenous prostaglandin F2α is cleared within minutes. This extended activity enables single-dose efficacy in estrus synchronization, a feat unattainable with natural prostaglandins [6] [8].
Table 2: Structural and Functional Comparison of Prostinfenem and Prostaglandin F2α
Property | Prostaglandin F2α | Prostinfenem |
---|---|---|
Molecular Formula | C₂₀H₃₄O₅ | C₂₅H₄₇O₈N (tromethamine salt) |
C15 Modification | Hydroxyl group | 15(S)-methyl group |
Receptor Binding Affinity | High (FP receptor) | Equivalent affinity |
Metabolic Half-life | 3–6 minutes (plasma) | 2–4 hours (intramuscular) |
Luteolysis Induction | Not feasible (rapid decay) | 23/28 success rate in heifers |
Structural Diagram: Prostinfenem vs. Prostaglandin F2α
Prostaglandin F2α: HOOC-(CH₂)₃-[cyclopentane with 9α-OH, 11α-OH, 15α-OH]-(CH=CH)-CH₂-CH₂-CH₃ Prostinfenem: HOOC-(CH₂)₃-[cyclopentane with 9α-OH, 11α-OH, 15α-(CH₃)OH]-(CH=CH)-CH₂-CH₂-CH₃
The 15-methyl group (red) is the sole structural deviation, conferring metabolic stability [1] [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: